molecular formula C6H12O6 B583759 D-Glucose-6-13C CAS No. 106032-62-6

D-Glucose-6-13C

Cat. No. B583759
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-HYISWWFJSA-N
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Description

D-Glucose-6-13C is a useful C13 labeled D-glucose . It functions as a tracer and helps to access glucose kinetics in vivo . It is used as a component in tracing media for the analysis of stable isotope tracer . The CAS number for D-glucose ul-13C6 is 110187-42-3 .


Synthesis Analysis

D-Glucose-13C6 has been used for de novo fatty acid (FA) synthesis . In a study, steady-state carbon labelling experiments, using either d - [1- 13 C]fructose or [1,2- 13 C]glycerol, were undertaken to investigate the carbon flux through the central carbon metabolism in C. necator H16 under heterotrophic and mixotrophic growth conditions .


Molecular Structure Analysis

The molecular weight of D-Glucose-6-13C is 186.11 . The chemical formula is 13C6H12O6 .


Chemical Reactions Analysis

D-Glucose-13C6 can be used as a metabolic tracer to trace glucose-related synthetic catabolism .


Physical And Chemical Properties Analysis

D-Glucose-6-13C has a molecular weight of 186.11 . . It is stored at room temperature away from light and moisture .

Scientific Research Applications

D-Glucose-6-13C is a stable isotope-labeled glucose that serves a variety of applications in scientific research . Here are some of the applications:

  • Metabolic Tracer Studies

    • Application : D-Glucose-6-13C is used in metabolic tracer studies to track the flow of carbon through metabolic pathways .
    • Method : The labeled glucose is introduced into the system, and its metabolic fate is tracked using mass spectrometry or nuclear magnetic resonance spectroscopy .
    • Results : These studies provide detailed information about metabolic fluxes, revealing how cells respond to environmental changes and identifying sites of metabolic regulation .
  • Fatty Acid Synthesis

    • Application : D-Glucose-6-13C is used to study fatty acid synthesis .
    • Method : The labeled glucose is metabolized, and the resulting labeled metabolites are incorporated into fatty acids. The labeled fatty acids can then be detected and quantified .
    • Results : These studies can reveal the pathways and mechanisms of fatty acid synthesis, providing insights into lipid metabolism .
  • Minimal Media Reagent

    • Application : D-Glucose-6-13C is used as a component of minimal media for microbial and cell culture studies .
    • Method : The labeled glucose is included in the culture medium, and its uptake and metabolism by the cells can be tracked .
    • Results : These studies can provide insights into nutrient utilization and metabolic activity under defined growth conditions .
  • Internal Standard

    • Application : D-Glucose-6-13C is used as an internal standard in analytical chemistry .
    • Method : The labeled glucose is added to samples in known amounts before analysis. It provides a reference signal that can be used to correct for variations in sample preparation and instrument response .
    • Results : The use of an internal standard improves the accuracy and reproducibility of quantitative analyses .
  • Protein Production

    • Application : D-Glucose-6-13C is used in minimal media for recombinant protein production .
    • Method : The labeled glucose is included in the culture medium, and its uptake and metabolism by the cells can be tracked .
    • Results : These studies can provide insights into nutrient utilization and metabolic activity under defined growth conditions .
  • Cell Suspension Studies

    • Application : D-Glucose-6-13C is used for cell suspension studies .
    • Method : The labeled glucose is introduced into a cell suspension, and its uptake and metabolism by the cells can be tracked .
    • Results : These studies can provide insights into nutrient utilization and metabolic activity in suspended cells .
  • De Novo Fatty Acid Synthesis

    • Application : D-Glucose-6-13C is used in de novo fatty acid synthesis .
    • Method : The labeled glucose is metabolized, and the resulting labeled metabolites are incorporated into newly synthesized fatty acids .
    • Results : These studies can reveal the pathways and mechanisms of de novo fatty acid synthesis, providing insights into lipid metabolism .
  • Stable Isotope Tracer Analysis

    • Application : D-Glucose-6-13C is used as a component in tracing media for the analysis of stable isotope tracer .
    • Method : The labeled glucose is introduced into the system, and its metabolic fate is tracked using mass spectrometry or nuclear magnetic resonance spectroscopy .
    • Results : These studies provide detailed information about metabolic fluxes, revealing how cells respond to environmental changes and identifying sites of metabolic regulation .

Safety And Hazards

D-Glucose-6-13C may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

Future Directions

There is a call for increased and rigorous use of 13C-breath testing to explore a variety of new research areas and potentially answer long-standing questions related to thermobiology, locomotion, and nutrition .

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-HYISWWFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745905
Record name D-(6-~13~C)Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucose-6-13C

CAS RN

106032-62-6
Record name D-(6-~13~C)Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
21
Citations
DL Williams, TW Whaley - Journal of Labelled Compounds and …, 1982 - Wiley Online Library
The synthesis of a mixture of D‐glucose‐6‐ 13 C and 1,6‐anhydro‐β‐L‐idopyranose‐6‐ 13 C and their resolution by column chromatography are described. The Kiliani reaction of …
AV Ellis, MA Wilson - The Journal of Organic Chemistry, 2002 - ACS Publications
The decomposition of 1- 13 C−d-glucose, 6- 13 C−d-glucose, and 1- 13 C-sodium lactate has been studied in hot (145 ± 3 C) alkaline (3.5 M) sodium hydroxide solution in order to …
Number of citations: 72 pubs.acs.org
A Knijn, C Casieri, G Carpinelli, C Testa… - NMR in Biomedicine …, 2000 - Wiley Online Library
The C6 methylene protons were selectively detected in 1 H‐NMR spectra of intact glioma cells incubated with [6‐ 13 C]‐D‐2‐deoxyglucose ([6‐ 13 C]‐2dG), a 13 C‐enriched glucose …
A Hayashi, Y Yokoyama, Y Kasahara… - Journal of Oleo …, 2007 - jstage.jst.go.jp
Novel four 2, 3-dihydro-1H-imidazo [1, 2-a] pyridine-4-ylium derivatives were obtained with increase of UV absorption at 350 nm and browning of the solution by heating paste lecithin …
Number of citations: 11 www.jstage.jst.go.jp
Y Sugiyama, H Nagasawa, A Suzuki… - The Journal of …, 2002 - jstage.jst.go.jp
(Table 1). These results indicated that the carbon skeletons of both the glucose residue and the cyclopentane ring moiety were each derived from glucose, and the cyclopentane ring of …
Number of citations: 12 www.jstage.jst.go.jp
US Gi, W Baltes - Maillard Reactions in Chemistry, Food and Health, 2005 - Elsevier
2-Acetyl- and 2-propionylpyrido-[3, 4-d]-imidazole were formed by heating histidine with D-glucose to 120, 150 or 180C in an aqueous buffer system or by roasting to 220C. In the same …
Number of citations: 3 www.sciencedirect.com
T Hofmann, S Heuberger - Zeitschrift für Lebensmitteluntersuchung und …, 1999 - Springer
Thermal treatment of aqueous solutions of glucose and l-alanine in the presence of furan-2-carboxaldehyde (mixture I) resulted in the formation of a variety of coloured compounds, …
Number of citations: 25 link.springer.com
RJ Parry - Secondary-Metabolite Biosynthesis and Metabolism, 2012 - books.google.com
Aristeromycin (1)(Figure 1) is a carbocyclic analogue of adenosine which was first synthesized in racemic form in 1966. Shortly thereafter, the compound was isolated from the …
Number of citations: 2 books.google.com
RJ Parry - Secondary-Metabolite Biosynthesis and Metabolism, 1992 - Springer
Aristeromycin (1) (Figure 1) is a carbocyclic analogue of adenosine which was first synthesized in racemic form in 1966. Shortly thereafter, the compound was isolated from the …
Number of citations: 3 link.springer.com
US Gi, W Baltes - Special Publication, 1980 - The Society
Number of citations: 0

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